Ethyl 3-azaspiro[5.5]undeca-1,4-diene-3-carboxylate
Description
Properties
CAS No. |
66606-50-6 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
ethyl 3-azaspiro[5.5]undeca-1,4-diene-3-carboxylate |
InChI |
InChI=1S/C13H19NO2/c1-2-16-12(15)14-10-8-13(9-11-14)6-4-3-5-7-13/h8-11H,2-7H2,1H3 |
InChI Key |
PNVCFVDXNSYKJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C=CC2(CCCCC2)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-azaspiro[5.5]undeca-1,4-diene-3-carboxylate typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the reaction of a suitable diene with an azaspiro compound under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-azaspiro[5.5]undeca-1,4-diene-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 3-azaspiro[5.5]undeca-1,4-diene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-azaspiro[5.5]undeca-1,4-diene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
The spiro[5.5]undecane scaffold is versatile, with modifications to substituents leading to significant differences in reactivity, solubility, and applications. Below is a detailed comparison with structurally related compounds:
Functional Group Variations
(a) Ethyl 3-azaspiro[5.5]undeca-1,4-diene-3-carboxylate
- Key Features : Ethyl carboxylate ester at position 3.
- Implications: Enhances hydrophilicity compared to non-polar substituents. The ester group is hydrolytically labile, enabling prodrug strategies or further derivatization.
(b) 2,4-Dimethyl-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile (CAS: 53219-48-0)
- Structure: Contains two cyano groups and methyl substituents at positions 2 and 4 .
- Molecular Formula : C₁₄H₁₇N₃ (MW: 227.3 g/mol).
- This compound is used in high-throughput screening libraries.
(c) tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS: 873924-08-4)
- Structure : Features a tert-butoxycarbonyl (Boc) protecting group and a ketone at position 9 .
- Implications : The Boc group stabilizes the amine during synthesis, while the ketone offers a site for further functionalization (e.g., reduction to alcohol).
(d) 3-Azaspiro[5.5]undecane HCl (AS97806)
- Structure : Protonated amine form without ester or Boc groups .
- Implications : The hydrochloride salt improves solubility in aqueous media, making it suitable for biological assays.
Structural and Property Comparison Table
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 3-azaspiro[5.5]undeca-1,4-diene-3-carboxylate?
- A common method involves catalytic hydrogenation of unsaturated precursors. For example, palladium on charcoal under hydrogen pressure (4.5 bar) reduces double bonds in spirocyclic intermediates, yielding the saturated product with 84% efficiency . Another route employs cyclocondensation of cyclohexanone with malononitrile and aminopropene derivatives in the presence of potassium hydroxide or sodium ethoxide, forming the spiro core .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C-NMR is essential for confirming structural motifs, such as spirocyclic connectivity and ester groups. For instance, δ 3.44 (t, 4H) and 1.46 (s, 9H) in NMR spectra confirm tert-butyl and cyclohexane environments . X-ray crystallography (via SHELX or OLEX2 software) resolves absolute stereochemistry and validates spiro geometry . Elemental analysis (e.g., C, H, N percentages) ensures purity .
Q. How is the purity of the compound confirmed post-synthesis?
- Chromatography (e.g., preparative HPLC for diastereomer separation) and recrystallization are standard . Elemental analysis (e.g., ±0.2% deviation from theoretical values) and melting point consistency (e.g., 70–73°C) provide quantitative purity metrics .
Advanced Research Questions
Q. How can researchers resolve discrepancies in stereochemical assignments during synthesis?
- X-ray crystallography is definitive for resolving ambiguous NMR data. For example, SHELXL refinements differentiate axial/equatorial substituents in spiro systems . Dynamic NMR or computational modeling (DFT) may address conformational flexibility in solution . Contradictions between spectroscopic and crystallographic data require iterative refinement of both experimental and computational models .
Q. What strategies optimize reaction yields in 3-azaspiro compound synthesis?
- Catalyst selection : Palladium on charcoal enhances hydrogenation efficiency . Solvent systems : Polar aprotic solvents (e.g., DMSO) improve nucleophilic substitution rates in amine coupling steps . Temperature control : Reflux in ethanol (e.g., 130°C for 3 hours) ensures complete cyclization . Yield improvements (e.g., from 30% to 59%) are achieved via stepwise optimization of stoichiometry and reaction time .
Q. How are 3-azaspiro scaffolds applied in pharmacological studies?
- These scaffolds serve as nonpeptide antagonists for glycoprotein IIb-IIIa, critical in antiplatelet drug development. Structure-activity relationship (SAR) studies modify substituents (e.g., tert-butyl esters or aryl amines) to enhance binding affinity . For example, tert-butyl 9-amino-3-azaspiro[5.5]undecane derivatives show promise in inhibiting protein-protein interactions .
Methodological Notes
- Crystallographic Tools : SHELX and OLEX2 are preferred for refining spirocyclic structures due to robust handling of high-symmetry space groups .
- Contradiction Analysis : Conflicting NMR/X-ray data require re-evaluation of sample purity (e.g., via HPLC) or thermal motion artifacts in crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
